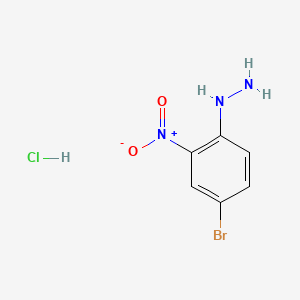

4-Bromo-2-nitrophenylhydrazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-nitrophenylhydrazine hydrochloride is a chemical compound with the CAS Number: 100032-79-9 . It has a molecular weight of 268.5 and its IUPAC name is 1-(4-bromo-2-nitrophenyl)hydrazine hydrochloride .

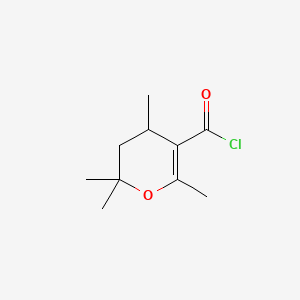

Molecular Structure Analysis

The linear formula of 4-Bromo-2-nitrophenylhydrazine hydrochloride is C6H7BrClN3O2 . The InChI code is 1S/C6H6BrN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3,9H,8H2;1H .Physical And Chemical Properties Analysis

The melting point of 4-Bromo-2-nitrophenylhydrazine hydrochloride is 184-185°C (dec) according to the available data .Wissenschaftliche Forschungsanwendungen

Reagent for Aldehydes and Ketones : Nitrophenylhydrazines, including derivatives similar to 4-Bromo-2-nitrophenylhydrazine, have been investigated for their use as reagents in the identification of aldehydes and ketones (Maaskant, 1937).

Derivatization Agent in HPLC : Studies have demonstrated the use of nitrophenylhydrazines as derivatization agents in high-performance liquid chromatography (HPLC) for the analysis of various compounds in pharmaceuticals (Luo et al., 2018).

Synthesis of Aromatic Compounds : Research has been conducted on the synthesis of various aromatic compounds, including derivatives and analogs of 4-Bromo-2-nitrophenylhydrazine, indicating its potential in organic synthesis and medicinal chemistry (Barnish & Gibson, 1968).

Analysis of Biological and Industrial Samples : Nitrophenylhydrazines have been used in the derivatization and subsequent analysis of carboxylic acids, aldehydes, and ketones in biological and industrial samples. This method combines HPLC with diode array detection and mass spectrometry for improved identification (Peters et al., 2004).

Synthesis of Bromo-Substituted Phenylhydrazines : Research includes the development of processes for the synthesis of bromo-substituted phenylhydrazines, highlighting the importance of these compounds in various chemical syntheses (Ben-ren, 2010).

Pharmaceutical Applications : Nitrophenylhydrazines have been used in the colorimetric determination of various pharmaceuticals, such as penicillins and cephalosporins, demonstrating their utility in pharmaceutical analysis (Korany et al., 1989).

Safety and Hazards

4-Bromo-2-nitrophenylhydrazine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Mode of Action

It is known that hydrazines, in general, can react with aldehydes and ketones to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Action Environment

It is known that the compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

(4-bromo-2-nitrophenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3,9H,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBURLORIWZQNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657187 |

Source

|

| Record name | (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100032-79-9 |

Source

|

| Record name | (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

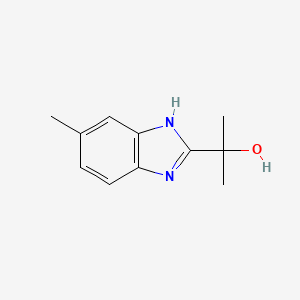

![tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B561399.png)